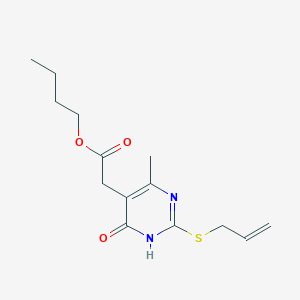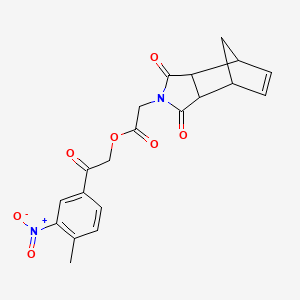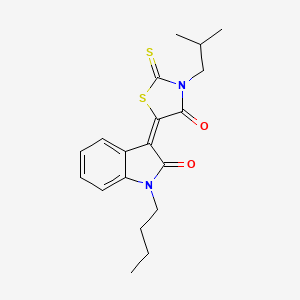![molecular formula C22H21ClN2O4 B11624689 Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624689.png)
Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
-
Quinoline Backbone: : The compound features a quinoline core, which is a bicyclic aromatic system containing a pyridine ring fused to a benzene ring. Quinolines exhibit diverse biological activities and are commonly found in natural products and pharmaceuticals.
-
Substituents: : The compound has two key substituents:
Diethyl Ester Groups: These ester groups (–COOEt) are attached to the quinoline nitrogen atoms. They enhance solubility and influence the compound’s reactivity.
3-Chloro-2-methylphenylamino Group: This aromatic amino group is substituted at the 4-position of the quinoline ring. The chlorine and methyl groups contribute to its overall properties.
准备方法
Synthetic Routes::
- One-pot synthesis: A method involves reacting anilines with 4-chloro-1,1-diethoxybutane and N-(4,4-diethoxybutyl)tosylamide . This regioselective approach yields the desired 2,3-disubstituted quinoline.
- The reaction typically occurs under mild conditions, making it practical for synthetic applications.
- While specific industrial-scale methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
化学反应分析
Oxidation and Reduction: Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate may undergo oxidation (e.g., via Pd-catalyzed processes) or reduction (e.g., using hydrides).
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially at the ester groups.
Common Reagents: N-bromosuccinimide (NBS) is often used for halogenation reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
科学研究应用
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinoline scaffold and substituents.
Biological Studies: Its interactions with cellular targets (e.g., enzymes, receptors) are investigated.
Materials Science: Quinolines find applications in organic electronics and photovoltaics.
作用机制
- The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.
相似化合物的比较
Uniqueness: Its combination of quinoline, ester, and amino substituents sets it apart.
Similar Compounds: Related compounds include other quinolines, such as 4-aminoquinoline and 2-methylquinoline.
属性
分子式 |
C22H21ClN2O4 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC 名称 |
diethyl 4-(3-chloro-2-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-9-10-19-15(11-14)20(16(12-24-19)22(27)29-5-2)25-18-8-6-7-17(23)13(18)3/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChI 键 |
VXRQARDHQBSKLN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624607.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11624608.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11624610.png)
![Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
![2-{[2-(1,3-Benzothiazol-2-ylsulfonyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11624625.png)
![Butyl [(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B11624627.png)

![3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624646.png)


![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624658.png)
![2-[7-(2-Hydroxy-ethyl)-9,9-dimethyl-1,5-dinitro-3,7-diaza-bicyclo[3.3.1]non-3-yl]-ethanol](/img/structure/B11624661.png)
![(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11624678.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624687.png)
